tert-Butyl (4-aminophenyl)carbamate hydrochloride
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Overview
Description
Tert-Butyl (4-aminophenyl)carbamate hydrochloride is a chemical compound with the molecular formula C11H16N2O2·HCl. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions. The compound appears as a white crystalline solid and is soluble in common organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-aminophenyl)carbamate hydrochloride typically involves the reaction of 4-aminophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is typically purified using industrial-scale crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (4-aminophenyl)carbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Deprotection Reactions: Acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid are employed to remove the tert-butyl group.
Major Products Formed
Substitution Reactions: Products include various substituted carbamates depending on the substituent introduced.
Deprotection Reactions: The major product is the free amine, 4-aminophenol.
Scientific Research Applications
Tert-Butyl (4-aminophenyl)carbamate hydrochloride has several applications in scientific research:
Chemistry: Used as a protecting group for amines in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-aminophenyl)carbamate hydrochloride primarily involves its role as a protecting group. The tert-butyl group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon completion of the desired reactions, the tert-butyl group can be removed under mild acidic conditions, releasing the free amine for further use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-ethynylphenyl)carbamate: Similar in structure but contains an ethynyl group instead of an amino group.
tert-Butyl N-(4-aminobutyl)carbamate: Contains a butyl chain instead of a phenyl group.
tert-Butyl (4-bromobenzyl)carbamate: Contains a bromobenzyl group instead of an aminophenyl group.
Uniqueness
Tert-Butyl (4-aminophenyl)carbamate hydrochloride is unique due to its specific combination of a tert-butyl group and an aminophenyl group, which provides stability and ease of removal under mild conditions. This makes it particularly useful as a protecting group in organic synthesis .
Properties
Molecular Formula |
C11H17ClN2O2 |
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Molecular Weight |
244.72 g/mol |
IUPAC Name |
tert-butyl N-(4-aminophenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9;/h4-7H,12H2,1-3H3,(H,13,14);1H |
InChI Key |
IQFPJWUWZQKABP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
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